4-Chloro-4'-ethylbenzophenone

Vue d'ensemble

Description

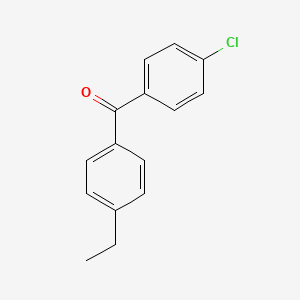

4-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom and an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-ethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-4’-ethylbenzophenone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation, and the product is purified using techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-4’-ethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-amino-4’-ethylbenzophenone.

Reduction: 4-Chloro-4’-ethylbenzohydrol.

Oxidation: 4-Chloro-4’-ethylbenzoic acid.

Applications De Recherche Scientifique

4-Chloro-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in photochemical studies due to its ability to undergo photoreduction and form reactive intermediates.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of polymers and as a UV absorber in sunscreens and other cosmetic products

Mécanisme D'action

The mechanism of action of 4-Chloro-4’-ethylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can form excited states that lead to the generation of reactive intermediates, such as radicals. These intermediates can participate in various chemical reactions, including cross-linking and degradation of polymers. The molecular targets and pathways involved in these processes are primarily related to the compound’s photophysical properties .

Comparaison Avec Des Composés Similaires

4-Chloro-4’-ethylbenzophenone can be compared with other benzophenone derivatives:

4-Chloro-4’-methoxybenzophenone: Similar in structure but with a methoxy group instead of an ethyl group. It has different photophysical properties and reactivity.

4-Chloro-4’-methylbenzophenone: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.

4-Fluoro-4’-ethylbenzophenone: Substitution of chlorine with fluorine alters its electronic properties and reactivity

These comparisons highlight the unique properties of 4-Chloro-4’-ethylbenzophenone, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Chloro-4'-ethylbenzophenone (CEBP) is a synthetic organic compound belonging to the benzophenone family, widely used in various applications, including as a photoinitiator in polymer chemistry and as an ultraviolet (UV) filter in sunscreens. This article focuses on its biological activity, exploring its effects on cellular systems, potential toxicity, and implications for human health.

- Molecular Formula : C15H14ClO

- Molecular Weight : 256.72 g/mol

- CAS Number : 20081-38-3

Biological Activity Overview

The biological activity of CEBP has been investigated in various studies, primarily focusing on its photochemical properties and potential toxicological effects.

Phototoxicity

CEBP exhibits phototoxic properties, which can lead to skin irritation upon UV exposure. Studies have indicated that compounds like CEBP can generate reactive oxygen species (ROS) when exposed to UV light, contributing to cellular damage and inflammation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of CEBP on different cell lines. The following table summarizes key findings from various research efforts:

The mechanisms through which CEBP exerts its biological effects include:

- Reactive Oxygen Species Generation : Upon UV irradiation, CEBP can produce ROS, leading to oxidative stress in cells.

- DNA Damage : Studies have shown that exposure to CEBP can result in DNA strand breaks, contributing to mutagenesis and potential carcinogenic effects.

- Inflammatory Response : The oxidative stress induced by CEBP may trigger inflammatory pathways, increasing the risk of skin disorders.

Case Studies

- Skin Irritation and Sensitization : A clinical study evaluated the effects of CEBP in a sunscreen formulation. Participants exposed to formulations containing CEBP reported mild erythema and irritation, suggesting a potential for sensitization in susceptible individuals.

- Photocarcinogenic Potential : Research has indicated that chronic exposure to UV light in the presence of CEBP may enhance skin tumor formation in animal models. This highlights the need for caution in using CEBP-containing products.

Toxicological Profile

The toxicological profile of CEBP is essential for understanding its safety in consumer products. Key findings include:

- Acute Toxicity : The LD50 value for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.

- Chronic Exposure Risks : Long-term exposure studies are necessary to evaluate potential carcinogenic risks associated with repeated use of products containing CEBP.

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDCCGJLLNCMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373923 | |

| Record name | 4-Chloro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71766-56-8 | |

| Record name | 4-Chloro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.